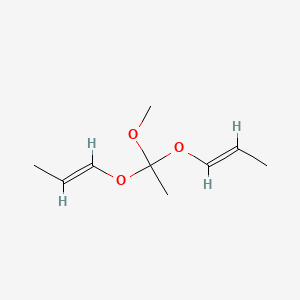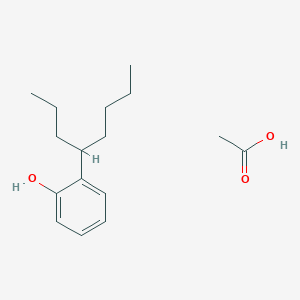
Acetic acid;2-octan-4-ylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;2-octan-4-ylphenol is an organic compound that combines the properties of acetic acid and phenol derivatives. Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar. Phenol, on the other hand, is an aromatic compound with a hydroxyl group attached to a benzene ring. The combination of these two components results in a compound with unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-octan-4-ylphenol can be achieved through various methods. One common approach involves the esterification of acetic acid with 2-octan-4-ylphenol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve the use of more efficient catalytic processes. For instance, the carbonylation of methanol via the Monsanto process is a well-known method for producing acetic acid . This process can be adapted to include the phenol derivative, resulting in the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;2-octan-4-ylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: Quinones can be reduced back to phenols.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, are common for phenolic compounds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Acetic acid;2-octan-4-ylphenol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in the production of polymers, resins, and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of acetic acid;2-octan-4-ylphenol involves its interaction with cellular components. The phenolic hydroxyl group can form hydrogen bonds with proteins and nucleic acids, disrupting their normal function. Additionally, the acetic acid component can lower the pH of the environment, enhancing its antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol: A simpler aromatic compound with a hydroxyl group.
Acetic Acid: A simple carboxylic acid known for its use in vinegar.
Octylphenol: A phenol derivative with an octyl group attached to the benzene ring.
Uniqueness
Acetic acid;2-octan-4-ylphenol is unique due to the combination of acetic acid and phenol properties. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its individual components .
Eigenschaften
CAS-Nummer |
67366-82-9 |
|---|---|
Molekularformel |
C16H26O3 |
Molekulargewicht |
266.38 g/mol |
IUPAC-Name |
acetic acid;2-octan-4-ylphenol |
InChI |
InChI=1S/C14H22O.C2H4O2/c1-3-5-9-12(8-4-2)13-10-6-7-11-14(13)15;1-2(3)4/h6-7,10-12,15H,3-5,8-9H2,1-2H3;1H3,(H,3,4) |
InChI-Schlüssel |
NTLJHDQJUULSEN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CCC)C1=CC=CC=C1O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



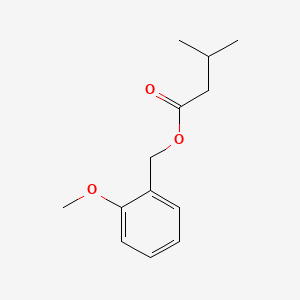


![N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-alanyl-L-alanine](/img/structure/B14479049.png)
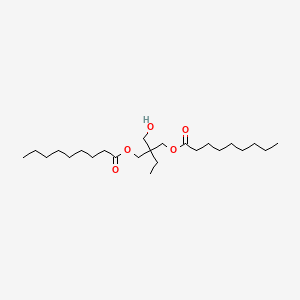
![zinc;[4-[bis[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;tetrachloride](/img/structure/B14479057.png)
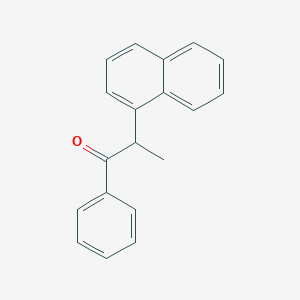

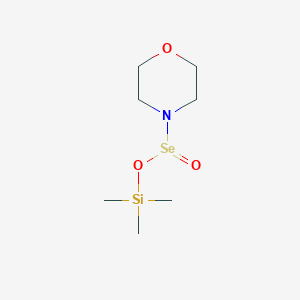

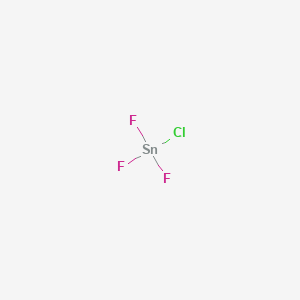
![2-(4-Nitrophenyl)benzo[H]chromen-4-one](/img/structure/B14479081.png)
